molecular formula C15H20N2O2S B10910925 2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10910925
M. Wt: 292.4 g/mol
InChI Key: CGMGFGGJVIOZRH-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound featuring a cyclopropane ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Cycloocta[b]thiophene Core: The initial step involves the construction of the cycloocta[b]thiophene core. This can be achieved through a series of cyclization reactions starting from simpler thiophene derivatives.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in substitution reactions, especially at the cyclopropane ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropane and thiophene rings in various chemical environments.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the cyclopropane ring can impart significant biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties, owing to the rigidity and stability imparted by the cyclopropane and thiophene rings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can interact with hydrophobic pockets, while the thiophene ring can participate in π-π interactions. The carboxamide group can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is unique due to the presence of the hexahydrocycloocta[b]thiophene ring, which provides additional rigidity and potential for unique interactions with biological targets. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C15H20N2O2S/c16-13(18)12-10-5-3-1-2-4-6-11(10)20-15(12)17-14(19)9-7-8-9/h9H,1-8H2,(H2,16,18)(H,17,19)

InChI Key

CGMGFGGJVIOZRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC3)C(=O)N

Origin of Product

United States

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